Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate
Brand Name: Vulcanchem
CAS No.: 2651-12-9
VCID: VC2243987
InChI: InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15)
SMILES: CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
Molecular Formula: C12H12N2O3
Molecular Weight: 232.23 g/mol

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

CAS No.: 2651-12-9

Cat. No.: VC2243987

Molecular Formula: C12H12N2O3

Molecular Weight: 232.23 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate - 2651-12-9

Specification

CAS No. 2651-12-9
Molecular Formula C12H12N2O3
Molecular Weight 232.23 g/mol
IUPAC Name ethyl 3-anilino-2-cyano-3-oxopropanoate
Standard InChI InChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15)
Standard InChI Key LHPBDXVFSIOXGM-UHFFFAOYSA-N
SMILES CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
Canonical SMILES CCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1

Introduction

Chemical Identity and Structure

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate, with CAS number 2651-12-9, is characterized by a complex organic structure containing multiple functional groups. The compound belongs to the class of substituted propanoates with a phenylamino substituent at the 3-position and a cyano group at the 2-position.

Chemical Identifiers

The compound is uniquely identified through various chemical nomenclature systems as outlined in the table below:

Identifier TypeValue
CAS Number2651-12-9
Molecular FormulaC₁₂H₁₂N₂O₃
Molecular Weight232.23 g/mol
IUPAC NameEthyl 3-anilino-2-cyano-3-oxopropanoate
Standard InChIInChI=1S/C12H12N2O3/c1-2-17-12(16)10(8-13)11(15)14-9-6-4-3-5-7-9/h3-7,10H,2H2,1H3,(H,14,15)
Standard InChIKeyLHPBDXVFSIOXGM-UHFFFAOYSA-N
SMILESCCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
Canonical SMILESCCOC(=O)C(C#N)C(=O)NC1=CC=CC=C1
PubChem Compound ID15707517

This compound is also known by several synonyms, including:

  • 2-Cyanomalonanilic acid ethyl ester

  • 2-Cyano-2-(ethoxycarbonyl)acetanilide

  • Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate

  • Cyano(phenylaminocarbonyl)acetic acid ethyl ester

  • Propanoic acid, 2-cyano-3-oxo-3-(phenylamino)-, ethyl ester

Structural Features

The molecule contains several key functional groups that define its chemical behavior:

  • An ethyl ester group (-COOC₂H₅)

  • A cyano group (-CN)

  • An amide linkage to a phenyl ring (phenylamino)

  • A ketone functionality (C=O)

The presence of these multiple functional groups creates a molecule with potential for various chemical transformations and applications in organic synthesis.

Physical and Chemical Properties

Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate possesses specific physical and chemical properties that determine its behavior in various environments and reactions.

Physical Properties

While the search results provide limited information on the physical properties of this specific compound, the following data has been compiled:

PropertyValue
Physical StateNot specified in available sources
Molecular Weight232.23 g/mol
AppearanceNot specified in available sources
Melting PointNot specified in available sources
Boiling PointNot specified in available sources
SolubilityNot specified in available sources

The compound contains a cyano group which typically contributes to the polarity of molecules. The presence of an aromatic ring (phenyl group) may provide some degree of rigidity to the molecular structure.

Chemical Reactivity

Based on its functional groups, Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate can be expected to exhibit the following reactivity patterns:

  • The ester group makes it susceptible to hydrolysis reactions, potentially forming the corresponding carboxylic acid under appropriate conditions.

  • The cyano group (-CN) represents a potential site for various transformations, including hydrolysis to carboxylic acids or reduction to amines.

  • The amide linkage provides a site for potential hydrolysis reactions.

  • The carbonyl functionality may participate in nucleophilic addition reactions.

Applications and Uses

Synthetic Intermediates

Compounds with similar structural features to Ethyl 2-cyano-3-oxo-3-(phenylamino)propanoate often serve as valuable intermediates in organic synthesis. The presence of multiple functional groups (cyano, ester, amide) provides various reactive sites for further transformations.

From search result , which discusses the transformation of formylchromones into pyrroles and pyridines, we can infer that cyano-containing esters can participate in heterocycle formation, suggesting potential applications of our compound in heterocyclic chemistry .

Analytical Methods

Spectroscopic Methods

For structure elucidation and purity assessment, the following spectroscopic methods would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Infrared (IR) Spectroscopy - particularly useful for identifying the characteristic absorptions of the cyano, carbonyl, and amine functional groups

  • Mass Spectrometry (MS) - for molecular weight confirmation and fragmentation pattern analysis

Chromatographic Methods

For separation, purification, and quantitative analysis:

  • High-Performance Liquid Chromatography (HPLC)

  • Gas Chromatography (GC) - if the compound has sufficient volatility

  • Thin-Layer Chromatography (TLC) - for reaction monitoring and purity checks

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